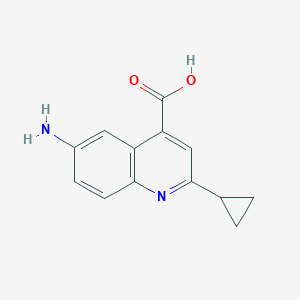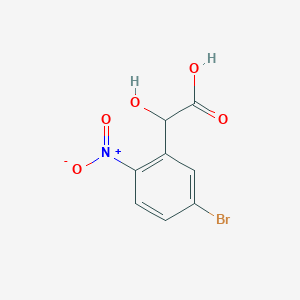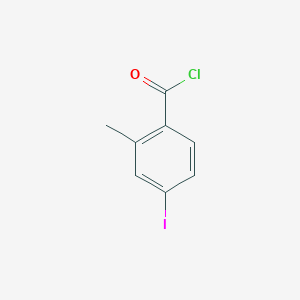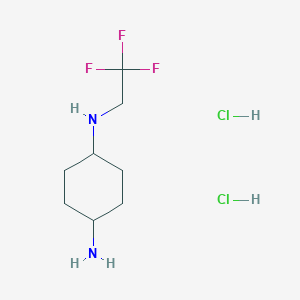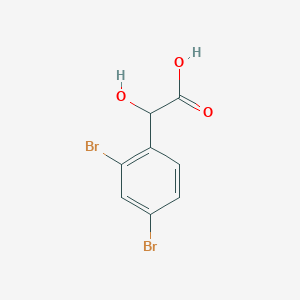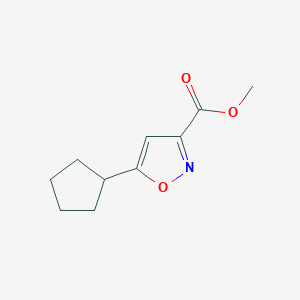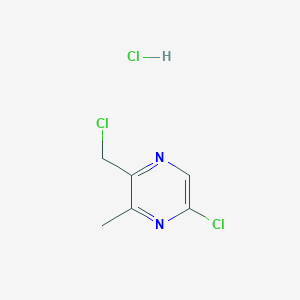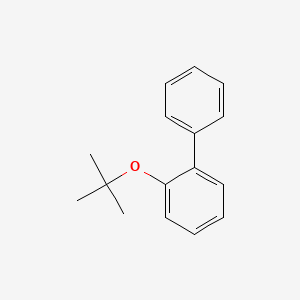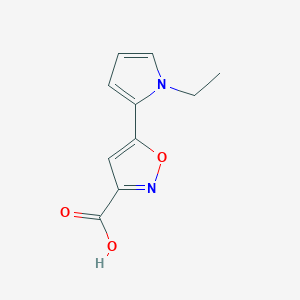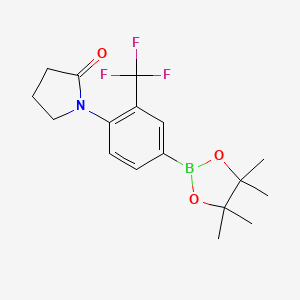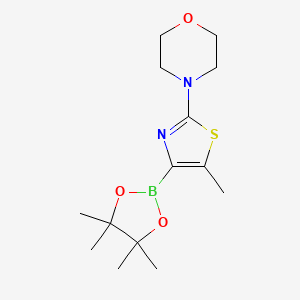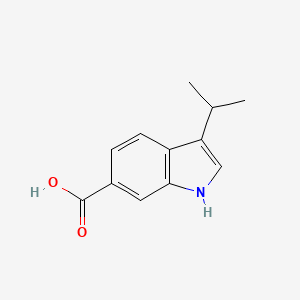
3-Isopropyl-1H-indole-6-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-1H-indole-6-carboxylic Acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which play crucial roles in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1H-indole-6-carboxylic Acid typically involves the Fischer indole synthesis method. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol to yield the desired indole derivative . Another method involves the reaction of indoles with methyl isopropyl ketone and anhydrous zinc chloride, followed by the addition of phosgene and sodium hydroxide to obtain the carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-1H-indole-6-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles and carboxylic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Isopropyl-1H-indole-6-carboxylic Acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isopropyl-1H-indole-6-carboxylic Acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to multiple receptors and enzymes, influencing biological processes.
Pathways Involved: The compound may regulate signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Indole-3-acetic Acid: A plant hormone involved in growth regulation.
Indole-3-carboxylic Acid: Known for its role in plant and microbial metabolism.
Uniqueness: 3-Isopropyl-1H-indole-6-carboxylic Acid stands out due to its unique isopropyl substitution, which may confer distinct biological and chemical properties compared to other indole derivatives .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-propan-2-yl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c1-7(2)10-6-13-11-5-8(12(14)15)3-4-9(10)11/h3-7,13H,1-2H3,(H,14,15) |
InChI Key |
WPGCAOKQGUHNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CNC2=C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



